molecular formula C15H24N2O2S B7591211 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane

4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane

Cat. No. B7591211
M. Wt: 296.4 g/mol
InChI Key: IOCLUNDYWLGUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane, also known as BEME, is a chemical compound that belongs to the class of diazepanes. Diazepanes are a group of compounds that are known for their potential use in the treatment of various diseases. BEME has been extensively studied for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is not fully understood. However, it is known that 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane binds to the GABA-A receptor, which is a ligand-gated ion channel. This binding results in the opening of the ion channel, which leads to an influx of chloride ions into the neuron. This influx of chloride ions hyperpolarizes the neuron, which leads to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to enhance the activity of the GABA-A receptor. This enhancement leads to a reduction in neuronal excitability, which can have a variety of effects on the body. For example, 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have anxiolytic and sedative effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane in lab experiments is its high affinity for the GABA-A receptor. This property makes 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the main limitations of using 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is its potential toxicity. 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have toxic effects on some cell lines, which limits its use in certain experiments.

Future Directions

There are many potential future directions for the study of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane. One potential direction is the development of new drugs for the treatment of various neurological disorders. Another potential direction is the study of the biochemical and physiological effects of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane on different cell lines. Additionally, the development of new synthesis methods for 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane could lead to improved yields and purity. Overall, the study of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has the potential to lead to significant advances in the field of neuroscience and drug development.

Synthesis Methods

4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane can be synthesized using a variety of methods. One of the most common methods is the reaction between benzylamine and ethylsulfonyl chloride in the presence of a base. The resulting product is then treated with methylmagnesium bromide to yield 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane. This method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been extensively studied for its potential use in scientific research applications. One of the most promising applications of 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane is in the field of neuroscience. 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane has been shown to have a high affinity for the GABA-A receptor, which is a key receptor in the central nervous system. This property makes 4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane a potential candidate for the development of new drugs for the treatment of various neurological disorders.

properties

IUPAC Name

4-benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-20(18,19)17-10-9-14(2)16(11-12-17)13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCLUNDYWLGUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(N(CC1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-ethylsulfonyl-5-methyl-1,4-diazepane

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